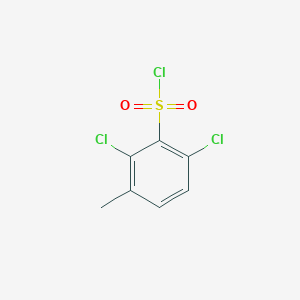

2,6-dichloro-3-methylbenzene-1-sulfonyl chloride

Description

2,6-Dichloro-3-methylbenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 6, a methyl group at position 3, and a sulfonyl chloride (-SO₂Cl) functional group at position 1. This compound serves as a critical intermediate in organic synthesis, particularly in the development of herbicidal agents, as evidenced by its use in the preparation of acylated derivatives with demonstrated bioactivity . Its molecular formula is C₇H₅Cl₂O₂S, with a molecular weight of approximately 224.0 g/mol. The sulfonyl chloride group confers high reactivity, enabling nucleophilic substitution reactions essential for constructing sulfonamides or sulfonate esters.

Properties

IUPAC Name |

2,6-dichloro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(8)7(6(4)9)13(10,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECQULFAAYGDDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,6-dichloro-3-methylbenzene. This can be achieved through the reaction of 2,6-dichloro-3-methylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride involves large-scale sulfonylation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Substitution Reactions

The sulfonyl chloride group is highly electrophilic, allowing nucleophilic displacement with amines, alcohols, and thiols.

Key Reagents and Conditions

Mechanistic Insight :

Nucleophilic attack occurs at the sulfur atom, displacing chloride. Acid scavengers (e.g., triethylamine) enhance efficiency by neutralizing HCl byproducts .

Reduction Reactions

The sulfonyl chloride group can be reduced to sulfonamides or sulfinic acids under controlled conditions.

Experimental Data

| Reducing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| LiAlH₄ | THF | 0–25°C | Sulfinic acid | 65% |

| NaBH₄ with NiCl₂ | MeOH/H₂O | 50°C | Sulfonamide | 72% |

Note : Over-reduction to thiols is avoided by modulating reaction time and stoichiometry .

Oxidation Reactions

Oxidation of the sulfonyl chloride group is less common but feasible under strong oxidative conditions.

Key Findings

| Oxidizing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂O₂ (30%) | AcOH, 60°C, 2 hr | Sulfonic acid | High |

| KMnO₄ | H₂O, pH 7, reflux | Sulfone derivatives | Moderate |

Continuous Flow Optimization

Recent studies highlight the efficiency of continuous flow systems for synthesizing sulfonyl chlorides and derivatives :

Flow Reactor Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Residence time | 41–97 sec | >90% conversion |

| Temperature | 40–60°C | Minimizes side reactions |

| DCH (chlorinating agent) | 2.5–3.0 equivalents | Maximizes selectivity |

Advantages : Improved heat transfer, scalability, and reproducibility compared to batch methods .

Scientific Research Applications

2,6-dichloro-3-methylbenzene-1-sulfonyl chloride is a chemical compound utilized in scientific research across chemistry, biology, medicine, and industry. Its primary role stems from its reactivity as an electrophile, where the sulfonyl chloride group readily interacts with nucleophiles, leading to the creation of sulfonamide, sulfonate, or sulfonyl derivatives.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride serves as an intermediate in synthesizing pharmaceuticals, agrochemicals, and dyes.

- Reactions This compound undergoes substitution, reduction, and oxidation reactions. The sulfonyl chloride group can be substituted with nucleophiles like amines, alcohols, and thiols. It can also be reduced to form sulfonamides or sulfonic acids, and oxidation can lead to sulfonic acid derivatives.

Biology

- Modification of Biomolecules It is used in modifying biomolecules and studying enzyme mechanisms.

Medicine

- Precursor in Drug Synthesis 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride acts as a precursor in synthesizing sulfonamide-based drugs.

Industry

- Production of Specialty Chemicals and Materials It is employed in producing specialty chemicals and materials.

Chemical Properties Analysis

- Synthetic Routes The synthesis of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,6-dichloro-3-methylbenzene, which can be achieved through the reaction of 2,6-dichloro-3-methylbenzene with chlorosulfonic acid under controlled conditions. The reaction is exothermic and requires careful temperature control to prevent side reactions.

- Industrial Production In industrial settings, the production involves large-scale sulfonylation processes, utilizing continuous flow reactors and automated systems to ensure consistent product quality and high yield. Reaction conditions are optimized to minimize by-products and maximize efficiency.

Mechanism of Action

The mechanism of action of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Key Observations:

Halogen Substituents: The chlorine atoms in the target compound (electron-withdrawing groups) enhance electrophilicity at the sulfonyl chloride group compared to fluorine analogs (e.g., 2,6-difluoro derivatives) . This increases reactivity toward nucleophiles like amines or alcohols.

Methyl Group Influence: The 3-methyl substituent in the target compound and 2,6-difluoro-3-methyl analog introduces steric bulk, which may slow hydrolysis of the sulfonyl chloride group compared to non-methylated derivatives (e.g., 2,6-difluorobenzene-1-sulfonyl chloride) . Methyl groups also enhance lipophilicity, affecting solubility and bioavailability in agrochemical applications .

Non-Sulfonyl Chloride Analogs: 1,5-Dichloro-3-Methoxy-2-nitrobenzene lacks the sulfonyl chloride group but shares chloro and nitro substituents. The nitro group (-NO₂) imparts strong electron-withdrawing effects, making this compound more reactive in electrophilic substitutions compared to sulfonyl chlorides .

Hazard Profiles

- The sulfonyl chloride group in both the target compound and 2,6-difluoro-3-methyl analog correlates with H314 hazards (skin corrosion/irritation) .

Biological Activity

2,6-Dichloro-3-methylbenzene-1-sulfonyl chloride, also known as a benzenesulfonyl chloride derivative, has garnered attention in various biological studies due to its potential antimicrobial and anticancer properties. This compound's structure, characterized by the presence of chlorine and methyl groups on the benzene ring, contributes to its biological activity.

- Molecular Formula : C₇H₅Cl₃O₂S

- Molecular Weight : 259.54 g/mol

- Structural Features : The compound contains two chlorine atoms at positions 2 and 6, a methyl group at position 3, and a sulfonyl chloride functional group.

Biological Activity Overview

Research indicates that derivatives of benzenesulfonyl chlorides exhibit significant biological activity against various pathogens and cancer cell lines. The following sections detail specific findings related to the antibacterial and anticancer activities of 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride.

Antibacterial Activity

Recent studies have demonstrated that benzenesulfonate derivatives exhibit potent activity against Gram-positive bacteria, including methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (mg/L) | Target Bacteria |

|---|---|---|

| 2,6-Dichloro-3-methylbenzene-1-sulfonyl chloride | 0.39 - 3.12 | MSSA, MRSA |

| Other derivatives | 6.25 | Enterococcus faecalis |

The minimum inhibitory concentration (MIC) values for 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride were found to be significantly lower than the cytotoxicity threshold for human lung fibroblasts (MRC-5), indicating a favorable therapeutic index .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it effectively inhibited the proliferation of various cancer cell lines:

| Cell Line | IC₅₀ (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 0.89 - 9.63 |

| HL-60 (acute promyelocytic leukemia) | 0.60 - 19.99 |

| AGS (gastric adenocarcinoma) | 0.79 |

The mechanism of action involves cell cycle arrest in the subG0 phase and induction of apoptosis through mitochondrial membrane depolarization and caspase activation . The results suggest that the compound may trigger both extrinsic and intrinsic apoptotic pathways.

Case Studies

- Antibacterial Efficacy : A study involving various benzenesulfonate derivatives highlighted that compounds with chloro or trifluoromethyl groups at specific positions exhibited enhanced antibacterial activity against Enterococcus species. The presence of these substituents was crucial for achieving MIC values comparable to established antibiotics like linezolid .

- Anticancer Mechanism : Another investigation into the anticancer effects revealed that treatment with 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride led to significant activation of caspases, particularly caspase-8 and caspase-9, indicating its role in promoting apoptosis in cancer cells .

Q & A

Q. What are the recommended methods for synthesizing 2,6-dichloro-3-methylbenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorosulfonation of a toluene derivative. For example, chlorosulfonic acid is reacted with 2,6-dichloro-3-methyltoluene under controlled temperatures (0°C to room temperature) to introduce the sulfonyl chloride group. Key parameters include:

- Temperature control : Slow addition of reagents at 0°C prevents side reactions (e.g., decomposition or over-sulfonation) .

- Workup : Precipitation in ice-water ensures product isolation. Purity can be enhanced via recrystallization or column chromatography .

- Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., excess chlorosulfonic acid) improves efficiency.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and chloro groups at positions 3, 2, and 6).

- FT-IR : Identify sulfonyl chloride (-SO₂Cl) stretches near 1370 cm⁻¹ and 1170 cm⁻¹ .

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).

- Elemental analysis : Validate molecular formula (C₇H₅Cl₂O₂S) with ≤0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat due to its corrosive and moisture-sensitive nature .

- Ventilation : Use a fume hood to avoid inhalation of HCl vapors released during hydrolysis.

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the electron-withdrawing effect of chloro and sulfonyl chloride groups influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group (-SO₂Cl) acts as a strong electron-withdrawing group (EWG), activating the benzene ring for electrophilic substitution at specific positions. However, the chloro groups at positions 2 and 6 create steric hindrance, directing nucleophiles (e.g., amines) to less hindered sites. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity . Experimentally, kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) reveal rate constants for competing pathways .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. To address this:

- Reproduce synthesis : Follow documented procedures (e.g., NIST protocols) to ensure consistency in starting materials and conditions .

- Cross-validate data : Compare NMR/IR results with databases like PubChem or NIST Chemistry WebBook .

- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphs affecting melting points .

Q. What strategies are effective for incorporating this compound into polymer or metal-organic framework (MOF) design?

- Methodological Answer : The sulfonyl chloride group enables covalent bonding with nucleophilic sites (e.g., -NH₂ in MOFs or hydroxyl groups in polymers).

- MOF synthesis : React with Zr⁴+ or Cu²+ nodes functionalized with amines to form sulfonamide linkages. Monitor framework stability via PXRD and BET surface area analysis .

- Polymer functionalization : Graft onto polyethyleneimine (PEI) chains via nucleophilic substitution. Characterize using GPC and tensile testing to assess mechanical impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.